3-tert-Butyl-4-methoxy-benzolsulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride typically involves the sulfonylation of 3-tert-butyl-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.
4-methoxybenzenesulfonyl chloride: Similar structure but lacks the tert-butyl group.
3-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.
Uniqueness
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Biologische Aktivität
BusCl is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The general reaction mechanism can be represented as follows:
Where Ar represents the aromatic ring and Nu denotes a nucleophile. The presence of the tert-butyl and methoxy groups may influence the reactivity and selectivity of these reactions.
Biological Activity Overview
While direct studies on the biological activity of BusCl are sparse, related compounds within the class of arylsulfonyl chlorides have demonstrated significant biological effects. These include:
- Antimicrobial Activity : Some arylsulfonamides exhibit potent antimicrobial properties, suggesting that BusCl may have similar effects when transformed into sulfonamide derivatives.
- Enzyme Inhibition : Sulfonyl chlorides are often used to synthesize enzyme inhibitors. For instance, studies have shown that certain substituted benzenesulfonamides can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
- Cancer Therapeutics : Compounds with similar structures have been investigated for their anticancer properties. For example, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines .
Enzyme Inhibition
A study on substituted benzenesulfonamides reported significant α-glucosidase inhibitory activity with IC50 values around 29.26 μM compared to Acarbose . Although BusCl itself has not been tested directly for this activity, its potential to serve as a precursor for similar inhibitors is noteworthy.
Anticancer Activity
Research on piperidine derivatives has shown promising results in terms of anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against tumor cells . Given that BusCl can be converted into various derivatives, it may hold similar potential in cancer therapy.
Data Table: Comparison of Biological Activities
Eigenschaften
IUPAC Name |
3-tert-butyl-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,3)9-7-8(16(12,13)14)5-6-10(9)15-4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKLMIMDSOBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453964 |
Source
|
Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-42-6 |
Source
|
Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.